molecular formula C10H14FNO B1608780 (4-Fluorobenzyl)(2-methoxyethyl)amine CAS No. 827328-38-1

(4-Fluorobenzyl)(2-methoxyethyl)amine

Cat. No.: B1608780
CAS No.: 827328-38-1
M. Wt: 183.22 g/mol
InChI Key: GKBVCPIQDDDVEV-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C10H14FNO It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position and the amine group is attached to a 2-methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorobenzyl)(2-methoxyethyl)amine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 4-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with 2-methoxyethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorobenzyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

(4-Fluorobenzyl)(2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzyl ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The 2-methoxyethyl chain can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

    4-Fluorobenzylamine: Similar structure but lacks the 2-methoxyethyl chain.

    2-Methoxyethylamine: Similar structure but lacks the 4-fluorobenzyl group.

    Benzylamine: The parent compound without any substitutions.

Uniqueness: (4-Fluorobenzyl)(2-methoxyethyl)amine is unique due to the presence of both the fluorine atom and the 2-methoxyethyl chain. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBVCPIQDDDVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397593
Record name (4-FLUOROBENZYL)(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827328-38-1
Record name (4-FLUOROBENZYL)(2-METHOXYETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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